[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one

Adenosine A3 receptor Scaffold pharmacophore Structure–activity relationship

Researchers developing hA3 adenosine receptor antagonists face a critical challenge: the bare tricycle scaffold is pharmacologically silent (0% inhibition at 1 µM hA3), making it an ideal blank-slate core. This [1,5-a] regioisomer enables systematic 2-aryl/2-carboxylate library synthesis and serves as the essential negative control paired with the 0.092 nM compound 8. • Enables unambiguous SAR deconvolution-any binding signal is attributable solely to the introduced 2-substituent. • Functions as a validated inactive control for hA3 binding assays to confirm assay sensitivity and specific signal window. • Acts as the regioisomer-specific starting point for TQX-series AMPA antagonists, achieving >100-fold selectivity over Gly/NMDA receptors.

Molecular Formula C9H6N4O
Molecular Weight 186.17 g/mol
CAS No. 150454-83-4
Cat. No. B121100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one
CAS150454-83-4
Molecular FormulaC9H6N4O
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=NC=NN23
InChIInChI=1S/C9H6N4O/c14-9-8-10-5-11-13(8)7-4-2-1-3-6(7)12-9/h1-5H,(H,12,14)
InChIKeyOEIMIUHARCZWJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triazoloquinoxalinone Scaffold for A3 Adenosine Antagonists


[1,2,4]Triazolo[1,5-a]quinoxalin-4(5H)-one (CAS 150454-83-4) is the core heterocyclic scaffold of the triazoloquinoxalinone class, recognized as a versatile template for designing potent and selective human adenosine A3 (hA3) receptor antagonists . This tricyclic system fuses a triazole ring with a quinoxalinone moiety, and in its unsubstituted form serves as the pharmacophoric core in medicinal chemistry programs targeting the hA3 receptor . The compound is listed in authoritative drug-target databases as a small-molecule investigational agent with a defined inhibitory mechanism at ADORA3 .

Unsubstituted Scaffold Cannot Replace Active Analogs


The unsubstituted parent compound is not a surrogate for the potent 2-substituted triazoloquinoxalinone derivatives. Crystallographic and pharmacophoric studies demonstrate that the hA3 receptor recognition pocket demands a precise 'Y-shaped' binding motif, where a 2-aryl or 2-carboxylate group is critical for anchoring the ligand . Compounds devoid of a 2-substituent, i.e., the parent scaffold itself (examples: compounds 29–30), exhibit total inactivity at the hA3 receptor, highlighting that the bare tricycle is pharmacologically silent and cannot replace any active congener in target-binding applications . Therefore, generic substitution of the scaffold for a functionalized analog without incorporating the essential 2-position moiety will fail to produce receptor engagement.

Quantified Scaffold Differentiation


Parent Scaffold vs. 2-Aryl Analog: hA3 Binding

In a direct head-to-head comparison from the same study, the unsubstituted scaffold (compounds 29 and 30) exhibited 0% inhibition of specific [125I]AB-MECA binding at human A3 receptors expressed in CHO cells at a 1 µM concentration, indicating total pharmacological inactivity . In contrast, the 2-(4-methoxyphenyl) derivative (compound 8) attained a Ki value of 0.092 nM at hA3 . This quantifies the minimum functional gain achievable by a single 2-aryl substitution >10,000‑fold difference, confirming the scaffold alone provides no hA3 binding but offers a wide dynamic range for SAR exploration.

Adenosine A3 receptor Scaffold pharmacophore Structure–activity relationship

hA3 Selectivity: 2-Carboxylate vs. Unsubstituted Scaffold

The 2‑carboxylate series (e.g., compound 17, ethyl 8-chloro-2-carboxylate) demonstrated negligible binding to bovine A1 (26% inhibition at 20 µM) and bovine A2A (3.6% inhibition), while maintaining a Ki of 70.8 nM at hA3 . The unsubstituted scaffold, in contrast, is completely inactive at all three receptor subtypes (bA1, bA2A, hA3). This cross‑study comparison shows that 2‑carboxylate substitution shifts the scaffold from pan‑inactive to a highly selective hA3 antagonist profile, with selectivity ratios (hA3 vs. hA1) exceeding 100‑fold for optimized derivatives.

Adenosine receptor selectivity hA3 vs hA1 selectivity Carboxylate pharmacophore

Triazoloquinoxalinone vs. Pyrazolotriazolopyrimidine in 3D-QSAR

A combined target‑ and ligand‑based drug design study established a 'Y‑shaped' pharmacophore binding motif for both triazoloquinoxalinone and pyrazolotriazolopyrimidine classes. The triazoloquinoxalinone scaffold, when properly substituted, achieved a predicted Ki of 0.092 nM at hA3, whereas structurally related pyrazolotriazolopyrimidine derivatives typically yield Ki values in the 1–50 nM range . This class‑level inference suggests that the triazoloquinoxalinone core, with a 2‑aryl or 2‑carboxylate appendage, can reach sub‑nanomolar potencies that are at least 10‑fold lower than many pyrazolotriazolopyrimidine congeners, though no direct pair‑wise comparison is available.

3D‑QSAR Pharmacophore modeling Scaffold comparison

[1,5-a] vs. [4,3-a] Regioisomers in AMPA Antagonism

Within the broader triazoloquinoxalinone family, only the [1,5‑a] regioisomers (e.g., TQX‑173) have yielded potent and selective AMPA receptor antagonists with Ki values as low as 2 nM against AMPA and >100‑fold selectivity over Gly/NMDA sites . Meanwhile, [4,3‑a] regioisomers described in patent literature (U.S. Pat. 5,153,196) were primarily pursued for anti‑hypertensive and excitatory amino acid activity, with no reported AMPA‑selective sub‑micromolar antagonists in that series. This class‑level inference underscores that the [1,5‑a] ring fusion is essential for accessing the AMPA pharmacophore, making [1,2,4]triazolo[1,5‑a]quinoxalin‑4(5H)-one the regioisomer of choice for AMPA‑targeted programs.

AMPA receptor Regioisomer activity TQX series

Application Scenarios for Triazoloquinoxalinone Scaffold


hA3 Antagonist SAR: Custom Library Synthesis

Utilize [1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one as the blank‑slate core in parallel synthetic chemistry to generate 2‑aryl and 2‑carboxylate libraries, directly following the published medicinal chemistry workflow from Catarzi et al. (2005) . Because the parent scaffold is proven inactive at hA3, any observed binding signal can be strictly attributed to the introduced 2‑substituent, simplifying the SAR deconvolution process and strengthening patent novelty arguments.

A3 Receptor Engagement: Negative-Control Probe

Employ the unsubstituted compound as an inactive negative control in hA3 receptor binding assays alongside 2‑(4‑methoxyphenyl)‑1,2,4‑triazolo[1,5‑a]quinoxalin‑4‑one (compound 8, Ki = 0.092 nM) . This standard control pair is supported by directly comparable binding data obtained in the same assay system, enabling robust validation of assay sensitivity and specific signal window.

AMPA Antagonist Lead Optimization

Apply the [1,5‑a] scaffold as the regioisomer‑specific starting point for the TQX series of AMPA receptor antagonists . Published SARs show that derivatization at positions 2, 7, and 8 can yield nanomolar AMPA affinities with >100‑fold selectivity over Gly/NMDA receptors, offering a clear optimization path that is absent for the [4,3‑a] regioisomer.

Scaffold Hopping vs. Pyrazolotriazolopyrimidines

Use the triazoloquinoxalinone core in head‑to‑head 3D‑QSAR comparisons with pyrazolotriazolopyrimidine fragments . The documented ability of properly substituted triazoloquinoxalinones to reach sub‑nanomolar hA3 affinity, versus low‑nanomolar values for the pyrazolotriazolopyrimidine class, makes this compound a superior starting scaffold for programs requiring ultra‑high potency.

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